REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6](=O)[CH2:7]Cl)[CH3:2].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1>C(O)C>[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6]1[N:11]=[C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]2[CH:7]=1)[CH3:2]
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(CC(CCl)=O)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.19 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred all night
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
by heating
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Type
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TEMPERATURE
|
Details
|
under reflux
|
Type
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DISTILLATION
|
Details
|
the solvents were distilled outunder reduced pressure
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvents were distilled outunder reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residues were purified by preparative thin-layer chromatography (hexane:ethyl acetate=60:40)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1N=C2N(C=C(C=C2)Br)C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.49 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |